![molecular formula C21H16BrN5O2S2 B2758071 3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892748-13-9](/img/structure/B2758071.png)
3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like cyclization and substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves complex ring structures with various functional groups attached. These can include phenyl rings, sulfonyl groups, and amine groups .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite complex and are often influenced by factors like temperature, solvent, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. Some general properties observed in similar compounds include solid state at room temperature and solubility in common organic solvents .Scientific Research Applications
Drug Discovery
The unique structure of 3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine makes it an interesting candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some key aspects include:
- Anticonvulsant Properties : Similar to other 1,2,3-triazoles, this compound may exhibit anticonvulsant activity, making it relevant for treating epilepsy and related disorders .
- Click Chemistry : The 1,2,3-triazole motif is often used in click chemistry reactions due to its straightforward synthesis and compatibility with diverse functional groups. Researchers have employed this compound in click reactions to create new chemical entities .
Supramolecular Chemistry
Supramolecular chemistry focuses on non-covalent interactions and self-assembly. This compound’s structural features contribute to its relevance in this field:
- Host-Guest Interactions : The 1,2,3-triazole core can participate in host-guest interactions, making it useful for constructing supramolecular assemblies and functional materials .
Chemical Biology
Chemical biology investigates the interactions between small molecules and biological systems. Here’s how this compound fits in:
- Bioconjugation : Researchers have explored its use in bioconjugation strategies, linking it to biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery or imaging applications .
Fluorescent Imaging
Fluorescent probes play a crucial role in biological imaging. This compound’s properties make it relevant:
- Fluorescent Properties : The 1,2,3-triazole scaffold can be modified to incorporate fluorescent tags, enabling cellular imaging and tracking of specific biological processes .
Materials Science
Materials science benefits from innovative building blocks. Considerations include:
Mechanism of Action
Target of Action
The compound, also known as 10-(4-bromobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine, primarily targets the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the rapid and passive transport of urea across the cell membrane, playing a crucial role in the urinary concentration mechanism .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It interacts with an intracellular site on UT-B in a urea-competitive manner . This interaction inhibits the influx of urea through UT-B, thereby affecting the urinary concentration mechanism .
Biochemical Pathways
The inhibition of UT-B disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This disruption can lead to a decrease in the maximum urinary concentration and an increase in urination volume
Pharmacokinetics
It is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The primary result of the compound’s action is a decrease in the maximum urinary concentration and an increase in urination volume . This occurs due to the inhibition of urea transport through UT-B .
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c22-15-6-8-16(9-7-15)31(28,29)21-20-24-19(23-12-10-14-4-2-1-3-5-14)18-17(11-13-30-18)27(20)26-25-21/h1-9,11,13H,10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILGVQCEUUWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2757990.png)
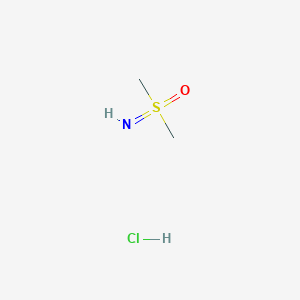
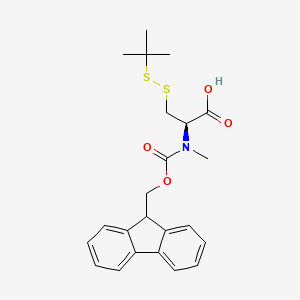
![N-(4-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757997.png)
![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)
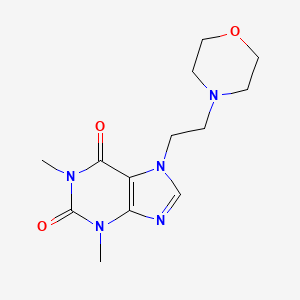
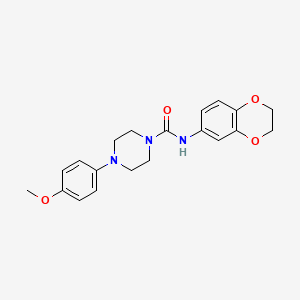


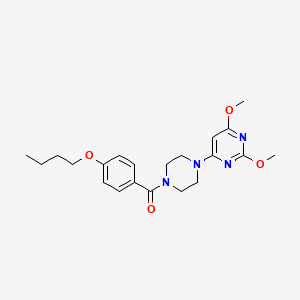

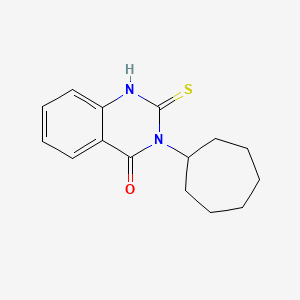
![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2758008.png)